molecular formula C10H11BrClNO B8170886 2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide

2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide

Cat. No.: B8170886
M. Wt: 276.56 g/mol
InChI Key: WFYXPEFHIJXLLP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-4-chloroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenyl-2-bromobutanoate
  • 2-Bromo-4-chlorophenyl-2-chlorobutanoate
  • 2-Bromo-4-chlorophenyl-2-iodobutanoate

Comparison: Compared to these similar compounds, 2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide is unique due to the presence of the dimethylacetamide group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-13(2)10(14)5-7-3-4-8(12)6-9(7)11/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYXPEFHIJXLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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